
N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound with a unique structure that includes a pyran ring substituted with a cycloheptyl group, a methoxy group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of a suitable pyran derivative with cycloheptylamine. One common method involves the esterification of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with an alcohol, followed by amidation with cycloheptylamine under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce a dihydroxy compound.
Scientific Research Applications
N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- N-cyclooctyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
Uniqueness
N-cycloheptyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-cycloheptyl-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C14H19NO4/c1-18-13-9-19-12(8-11(13)16)14(17)15-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,15,17) |
InChI Key |
BXDXIAZJUJDKKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane](/img/structure/B14877796.png)
![8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14877801.png)

![(E)-2-((4-chlorophenyl)sulfonyl)-3-(9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B14877824.png)
![4-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14877827.png)
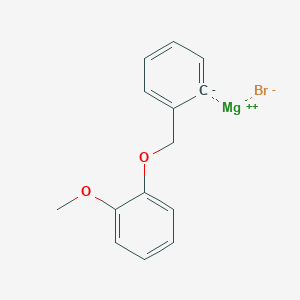
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)
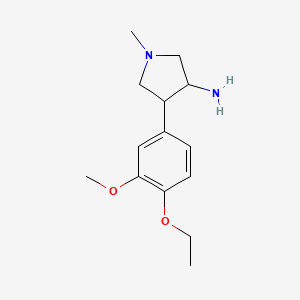
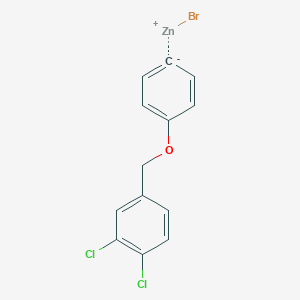
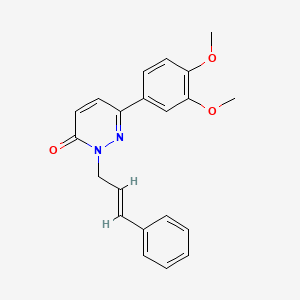
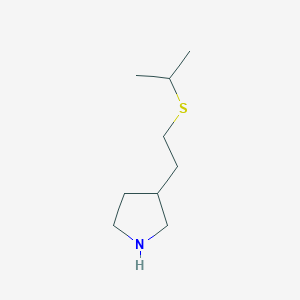
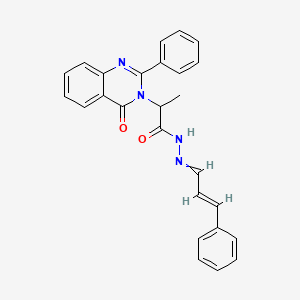
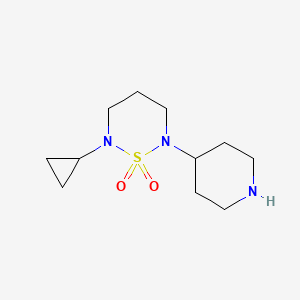
![N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B14877873.png)
